calcitetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

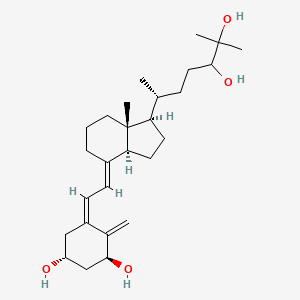

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZKUWGUJVKMHC-QPGHTDHKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432720 | |

| Record name | calcitetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50648-94-7, 72203-93-1 | |

| Record name | 1,24,25-Trihydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | calcitetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Calcitriol Action on the Vitamin D Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the interaction between calcitriol, the hormonally active form of Vitamin D, and its cognate nuclear receptor, the Vitamin D Receptor (VDR). Understanding this intricate relationship is pivotal for research in endocrinology, molecular biology, and the development of novel therapeutics targeting a myriad of physiological and pathological processes.

Introduction to the Calcitriol-VDR Axis

Calcitriol (1α,25-dihydroxyvitamin D3) is a secosteroid hormone that plays a crucial role in calcium and phosphate homeostasis, bone metabolism, and the regulation of cell proliferation, differentiation, and immune function.[1] Its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] The VDR is expressed in a wide variety of tissues, reflecting the pleiotropic actions of calcitriol.[1]

The mechanism of action of calcitriol on the VDR can be broadly categorized into genomic and non-genomic pathways. The genomic pathway, which is the focus of this guide, involves the direct regulation of target gene expression by the calcitriol-VDR complex. This process is initiated by the binding of calcitriol to the VDR, leading to a cascade of molecular events that ultimately alter the transcriptional landscape of the cell.

The Vitamin D Receptor: Structure and Function

The human VDR is a modular protein comprising several functional domains:

-

N-terminal Domain (NTD): This region is highly variable and contains a ligand-independent activation function (AF-1).

-

DNA-Binding Domain (DBD): This highly conserved domain contains two zinc finger motifs that are responsible for recognizing and binding to specific DNA sequences known as Vitamin D Response Elements (VDREs).[3]

-

Hinge Region: This flexible linker connects the DBD and the LBD, providing structural versatility to the receptor.

-

Ligand-Binding Domain (LBD): This domain is responsible for the high-affinity binding of calcitriol.[4] It is composed of 12 alpha-helices and contains a ligand-dependent activation function (AF-2) that is crucial for the recruitment of co-regulators.[3]

The Genomic Signaling Pathway of Calcitriol

The canonical genomic signaling pathway of calcitriol involves a series of well-defined steps, from ligand binding to the modulation of gene transcription.

Ligand Binding and Conformational Change

Calcitriol binds with high affinity to the ligand-binding pocket of the VDR. This interaction induces a significant conformational change in the LBD, most notably the repositioning of helix 12. This "mouse trap" mechanism creates a stable binding surface for coactivator proteins.[4]

Heterodimerization with Retinoid X Receptor (RXR)

Upon ligand binding, the VDR preferentially forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily.[5] This heterodimerization is essential for high-affinity binding to VDREs and subsequent transcriptional regulation.[6] The VDR-RXR heterodimer is the primary functional unit that mediates the genomic actions of calcitriol.

Binding to Vitamin D Response Elements (VDREs)

The calcitriol-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[7] VDREs typically consist of two hexameric direct repeats of the consensus sequence PuGGTCA, separated by a 3-base pair spacer (DR3-type).[1]

Recruitment of Co-regulators and Transcriptional Modulation

The ligand-bound VDR-RXR heterodimer, docked at the VDRE, serves as a scaffold for the recruitment of a diverse array of co-regulator proteins. These can be broadly classified as coactivators and corepressors.

-

Coactivators: These proteins, such as the p160 family (e.g., SRC-1) and the Mediator complex, possess enzymatic activities, including histone acetyltransferase (HAT) activity.[8] HATs acetylate histone tails, leading to a more open chromatin structure that is permissive for transcription.[9]

-

Corepressors: In the absence of a ligand, VDR can be associated with corepressor complexes that include histone deacetylases (HDACs), which maintain a condensed chromatin state and repress gene expression. Upon calcitriol binding, these corepressors are displaced, allowing for the recruitment of coactivators.[10]

The recruitment of these co-regulator complexes ultimately leads to the assembly of the basal transcription machinery at the promoter of the target gene, resulting in either the activation or repression of gene transcription.

Quantitative Data on Calcitriol-VDR Interaction

The following tables summarize key quantitative parameters that characterize the interaction of calcitriol with the VDR and the subsequent cellular responses.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of Calcitriol for VDR | ~0.1 nM | [11] |

Table 1: Binding Affinity of Calcitriol for the Vitamin D Receptor. This table presents the dissociation constant (Kd) for the interaction between calcitriol and the VDR, indicating a very high-affinity binding.

| Target Gene | Cell Type | EC50 (nM) | Fold Induction | Reference |

| CYP24A1 | Chronic Lymphocytic Leukemia (CLL) cells | - | 3.3-fold increase in CYP24A1+ cells | [7] |

| CYP3A4 | HepG2 cells | - | ~6-fold at 0.25 µM after 24h | [12] |

| PON1 | HepG2 cells | - | ~2.8-fold at 0.25 µM after 72h | [12] |

| TRPV6 | Caco-2 cells | ~600-fold less potent than a synthetic agonist | - | [13] |

| TRPV5 | HEK293 cells | ~500-fold less potent than a synthetic agonist | - | [13] |

Table 2: Dose-Response of Calcitriol on VDR-Mediated Gene Expression. This table provides the half-maximal effective concentration (EC50) and fold induction for the regulation of various VDR target genes by calcitriol in different cell lines.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a ligand for its receptor.

-

Receptor Preparation: Prepare cell or tissue homogenates containing the VDR.

-

Incubation: Incubate the receptor preparation with increasing concentrations of a radiolabeled ligand (e.g., [3H]calcitriol) in the presence or absence of a high concentration of unlabeled ligand to determine total and non-specific binding, respectively.

-

Separation: Separate bound from free radioligand by filtration or other methods.

-

Quantification: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Reporter Gene Assay

This assay measures the transcriptional activity of the VDR in response to a ligand.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a VDR expression vector and a reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., calcitriol).

-

Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a control (e.g., β-galactosidase activity) and plot the dose-response curve to determine the EC50.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to identify the DNA sequences to which a specific protein, such as the VDR, is bound in vivo.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the VDR to immunoprecipitate the VDR-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to quantify the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) to identify VDR binding sites across the genome.[14][15]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key aspects of the calcitriol-VDR signaling pathway and experimental workflows.

Caption: Genomic signaling pathway of calcitriol via the Vitamin D Receptor.

References

- 1. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coactivation of the human vitamin D receptor by the peroxisome proliferator-activated receptor gamma coactivator-1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selective Interaction of Vitamin D Receptor with Transcriptional Coactivators by a Vitamin D Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Epigenetic Histone Activation/Repression Marks in Sequences of Genes by Chromatin Immunoprecipitation-Quantitative Polymerase Chain Reaction (ChIP-qPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Bone: A Technical Guide to the Pleiotropic Functions of Calcitriol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol, the hormonally active form of Vitamin D, is well-established as the principal regulator of calcium and phosphate homeostasis. However, a growing body of evidence reveals its profound influence on a multitude of physiological processes extending far beyond mineral metabolism. The widespread expression of the Vitamin D Receptor (VDR) in tissues not directly involved in calcium regulation—including cells of the immune system, cardiovascular system, and various epithelial tissues—points to a vast, non-classical signaling network. This technical guide provides an in-depth exploration of these functions, focusing on the molecular mechanisms, key signaling pathways, and quantitative effects of calcitriol on immune modulation, cell proliferation and differentiation, and cardiovascular health. Detailed experimental protocols for assays central to calcitriol research are provided to facilitate further investigation in this promising therapeutic area.

Introduction: The Expanding Roles of Calcitriol

Traditionally, the biological role of calcitriol (1,25-dihydroxyvitamin D3) was narrowly defined by its essential function in maintaining calcium and phosphorus balance, crucial for skeletal health. This "classical" pathway involves calcitriol binding to the nuclear Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription to control mineral absorption and bone metabolism.[2]

However, the discovery of VDR in a wide array of tissues, including immune cells, cardiomyocytes, and cancer cells, has unveiled a far more complex and pleiotropic role for this secosteroid hormone.[3] These "non-classical" functions are critical for regulating cellular growth, modulating the immune response, and maintaining cardiovascular stability.[3][4] Calcitriol exerts these effects through both genomic mechanisms, similar to its classical actions, and rapid, non-genomic pathways initiated at the cell membrane.[5][6] This guide delves into the molecular underpinnings of these non-calcemic functions, presenting the data and methodologies essential for researchers in pharmacology and drug development.

Immunomodulatory Functions of Calcitriol

Calcitriol is a potent modulator of both innate and adaptive immunity. It generally promotes a shift from a pro-inflammatory to a more tolerogenic state, influencing a wide range of immune cells.

Effects on Innate Immunity

Calcitriol enhances the antimicrobial capabilities of innate immune cells. For instance, it stimulates the production of antimicrobial peptides such as cathelicidin and defensin β2, which are crucial for defense against pathogens.

Effects on Adaptive Immunity

Calcitriol significantly impacts T and B lymphocytes. It can inhibit the proliferation of T helper (Th) cells and modulate their cytokine production, suppressing pro-inflammatory Th1 and Th17 responses while promoting the development of regulatory T cells (Tregs).[7] In B cells, calcitriol can inhibit differentiation into antibody-secreting plasma cells and reduce the expression of co-stimulatory molecules, thereby tempering the humoral immune response.[8]

Anti-Inflammatory Signaling: The NF-κB Pathway

A key mechanism for calcitriol's anti-inflammatory effects is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] Upon inflammatory stimuli, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Calcitriol can disrupt this cascade by increasing IκBα expression and inhibiting the nuclear translocation of p65.[10][11]

Quantitative Data on Immunomodulation

| Parameter | Cell Type | Treatment | Result | Reference |

| Cytokine mRNA Expression | Human Trophoblasts | TNF-α | > 3-fold increase in IL-6, IFN-γ, TNF-α | [12] |

| Cytokine mRNA Expression | Human Trophoblasts | TNF-α + Calcitriol | Dose-dependent inhibition of TNF-α induced expression | [12] |

| Cytokine Expression | Human Adipocytes | Calcitriol | 59% increase in MIF, 33% increase in CD14 | [13] |

| IL-10 Receptor Gene Expression | HaCaT cells | Calcitriol (10⁻⁹-10⁻⁸ M) | ~10-fold upregulation | [14] |

| Lymphocyte Proliferation | Human PBMCs | Calcitriol (10⁻⁹-10⁻⁷ M) | Up to 60% inhibition of mitogenesis | [15] |

Regulation of Cell Proliferation, Differentiation, and Apoptosis

Calcitriol exhibits potent anti-proliferative and pro-differentiative properties in a variety of cell types, including numerous cancer cell lines. This has positioned it as a molecule of significant interest in oncology drug development.

Anti-Proliferative Effects

Calcitriol can arrest the cell cycle, often in the G0/G1 phase, thereby inhibiting uncontrolled cell division.[16] This effect is observed in prostate, breast, and melanoma cancer cells, among others.

Induction of Apoptosis

Beyond halting proliferation, calcitriol can actively induce programmed cell death (apoptosis). One of the key mechanisms involves the modulation of the Bcl-2 family of proteins. Calcitriol has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-XL, tipping the cellular balance towards apoptosis.[17] This is often accompanied by the activation of caspase cascades, the executive enzymes of apoptosis.

References

- 1. Vitamin D - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Calcitriol Concentration in the Early Phase of Myocardial Infarction and Its Relation to Left Ventricular Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Impaired T cell activation and cytokine production by calcitriol-primed human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erc.bioscientifica.com [erc.bioscientifica.com]

- 10. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcitriol blunts pro-atherosclerotic parameters through NFkappaB and p38 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcitriol inhibits TNF-alpha-induced inflammatory cytokines in human trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcitriol and calcium regulate cytokine production and adipocyte-macrophage cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of physiological concentrations of calcitriol on lymphocyte proliferation in normal subjects and in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Identification of Calcitriol: A Technical Guide

The journey to understanding vitamin D's true hormonal function culminated in the identification of calcitriol, its most active metabolite. This guide provides a detailed technical overview of the pivotal discoveries, experimental methodologies, and quantitative data that elucidated the history and biological significance of calcitriol.

The Quest for the Active Form of Vitamin D

For decades following the discovery of vitamin D and its role in preventing rickets, the precise mechanism by which it exerted its effects remained elusive. It was understood that vitamin D itself was not the final active molecule. Seminal work in the late 1960s and early 1970s by researchers such as Hector DeLuca, Anthony Norman, and Michael F. Holick, unraveled the metabolic activation pathway of vitamin D, leading to the isolation and identification of calcitriol.[1][2] This transformed the understanding of vitamin D from a simple nutrient to a precursor of a potent steroid hormone.[3]

The key discovery was that vitamin D undergoes two sequential hydroxylation steps to become biologically active. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (calcifediol), the major circulating form.[4][5] The second, and rate-limiting, step takes place primarily in the kidneys, where calcifediol is hydroxylated to 1,25-dihydroxyvitamin D, or calcitriol.[6][7] This renal production of calcitriol is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.[6][8]

Experimental Protocols for the Isolation and Identification of Calcitriol

The identification of calcitriol was a landmark achievement in biochemistry, relying on a combination of innovative techniques to isolate and characterize the minute quantities of this potent metabolite from biological samples.

Isolation and Purification

A multi-step chromatographic approach was essential for the purification of calcitriol from plasma and tissue extracts. The general workflow involved:

-

Lipid Extraction: Tissues or plasma were homogenized and extracted with organic solvents such as chloroform/methanol to separate the lipid-soluble vitamin D metabolites from other cellular components.

-

Column Chromatography: The lipid extract was then subjected to various forms of column chromatography to separate different vitamin D metabolites based on their polarity.

-

Gel Chromatography: Techniques like Sephadex LH-20 chromatography were used for initial fractionation.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC were critical for achieving high-resolution separation of the various hydroxylated forms of vitamin D.[9]

-

Structural Identification

Once a purified metabolite with high biological activity was isolated, its chemical structure was determined using a combination of spectroscopic and spectrometric methods:

-

Ultraviolet (UV) Spectroscopy: The purified metabolite exhibited a characteristic UV absorption spectrum with a lambda max around 265 nm, consistent with the cis-triene chromophore of the vitamin D molecule.[9]

-

Mass Spectrometry (MS): Electron impact mass spectrometry was used to determine the molecular weight and fragmentation pattern of the metabolite. This data revealed the addition of two hydroxyl groups to the parent vitamin D molecule.[1][9] More modern techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now the gold standard for quantifying vitamin D metabolites with high sensitivity and specificity.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR was instrumental in determining the precise location of the hydroxyl groups on the vitamin D molecule, confirming the structure as 1,25-dihydroxycholecalciferol.

Quantitative Data on Calcitriol's Biological Activity

The biological potency of calcitriol is defined by its high affinity for the vitamin D receptor (VDR) and its profound effects on calcium and phosphate homeostasis.

Table 1: Binding Affinity and Potency of Calcitriol

| Parameter | Value | Reference |

| Binding Affinity to VDR | ||

| Dissociation Constant (Kd) | ~0.1 nM | [13] |

| Relative Affinity vs. Calcifediol | ~1000-fold higher | [4] |

| Transcriptional Activation | ||

| EC50 | 0.1 - 1 nM | [14] |

| Physiological Concentrations | ||

| Normal Serum Calcitriol | 16-56 pg/mL | [15] |

Experimental Protocols for Characterizing Calcitriol's Biological Function

A variety of in vitro and in vivo experimental models have been crucial in defining the physiological roles of calcitriol.

In Vitro Assays

-

Receptor Binding Assays: Competitive binding assays using radiolabeled calcitriol ([³H]-calcitriol) and purified VDR were used to determine the binding affinity of calcitriol and its analogs.

-

Cell Culture Systems: Various cell lines, such as intestinal epithelial cells and bone cells, have been used to study the cellular and molecular effects of calcitriol.

-

Gene Expression Analysis: The impact of calcitriol on target gene expression is commonly assessed using:

-

Western Blotting: To quantify changes in the protein levels of VDR target genes.[18]

-

In Vivo Models

-

Animal Models:

-

Vitamin D-deficient animals: Rats and chicks raised on a vitamin D-deficient diet were instrumental in demonstrating the physiological effects of calcitriol on intestinal calcium absorption and bone mineralization.

-

Genetically Modified Mice: The development of VDR knockout (VDR-/-) and 1α-hydroxylase knockout (1α(OH)ase-/-) mice provided definitive evidence for the essential roles of calcitriol and its receptor in calcium homeostasis and skeletal health.[20]

-

-

Clinical Studies: Human studies have been essential for understanding the therapeutic applications and toxicities of calcitriol, particularly in the context of chronic kidney disease, hypoparathyroidism, and psoriasis.[15]

Visualizing the Discovery and Action of Calcitriol

Diagram 1: Calcitriol Synthesis and Signaling Pathway

Caption: Calcitriol synthesis and its genomic signaling pathway.

Diagram 2: Experimental Workflow for Calcitriol Identification

Caption: Workflow for the isolation and identification of calcitriol.

Diagram 3: Workflow for Analyzing Calcitriol-Induced Gene Expression

References

- 1. Isolation and identification of 1,25-dihydroxycholecalciferol. A metabolite of vitamin D active in intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitriol - Wikipedia [en.wikipedia.org]

- 3. proteopedia.org [proteopedia.org]

- 4. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and structural identification of 1,25-dihydroxyvitamin D3 produced by cultured alveolar macrophages in sarcoidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine [ouci.dntb.gov.ua]

- 13. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Phase I trial of calcitriol (1,25-dihydroxycholecalciferol) in patients with advanced malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Calcitriol affects hCG gene transcription in cultured human syncytiotrophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Gateway Within: A Technical Guide to the Cellular Uptake and Intracellular Transport of Calcitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol, the hormonally active form of vitamin D, is a crucial regulator of calcium and phosphate homeostasis, with profound effects on bone metabolism, cell differentiation, and immune function. Its lipophilic nature allows it to traverse cellular membranes, but its entry into and transport within the cell are complex processes involving specific protein interactions and transport mechanisms. This technical guide provides an in-depth exploration of the cellular uptake and intracellular transport of calcitriol, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Cellular Uptake of Calcitriol: Mechanisms of Entry

The cellular uptake of calcitriol is a multifaceted process that can occur through both passive and facilitated mechanisms. As a small, lipophilic molecule, calcitriol can passively diffuse across the lipid bilayer of the cell membrane. However, evidence suggests that its entry into target cells is also a protein-mediated process, enhancing the efficiency and specificity of its uptake.

Passive Diffusion

Due to its steroid-like structure, calcitriol can directly penetrate the cell membrane. This mode of entry is thought to be concentration-dependent, with the rate of diffusion influenced by the physicochemical properties of the cell membrane and the concentration gradient of free calcitriol.

Protein-Mediated Transport

A significant portion of circulating calcitriol is bound to the vitamin D-binding protein (DBP). While it was initially believed that only free calcitriol could enter cells, it is now understood that the DBP-calcitriol complex can be taken up by certain tissues, most notably the kidney and parathyroid glands, through a process of endocytosis mediated by the megalin-cubilin receptor complex.[1] This mechanism is crucial for the renal production of calcitriol and the regulation of parathyroid hormone secretion.[1]

Intracellular Receptors and Binding Partners

Once inside the cell, calcitriol interacts with specific intracellular receptors to initiate its biological effects. These interactions are central to both the genomic and non-genomic actions of the hormone.

The Nuclear Vitamin D Receptor (VDR)

The primary intracellular receptor for calcitriol is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2][3] The binding of calcitriol to the VDR is a high-affinity interaction that triggers a conformational change in the receptor, leading to its translocation to the nucleus.

Membrane-Associated Receptors

In addition to the nuclear VDR, there is growing evidence for the existence of membrane-associated receptors that mediate the rapid, non-genomic effects of calcitriol. These include a membrane-associated form of the VDR (mVDR) and the protein disulfide isomerase family A member 3 (PDIA3), also known as ERp57.[4][5][6][7] These receptors are often localized in caveolae, specialized lipid raft domains of the plasma membrane.[4]

Quantitative Data on Calcitriol Binding and Transport

The following tables summarize key quantitative data related to the binding and transport of calcitriol.

Table 1: Binding Affinities of Calcitriol to Intracellular Receptors

| Receptor | Ligand | Dissociation Constant (Kd) | Method | Reference |

| Vitamin D Receptor (VDR) | Calcitriol | ~0.1 nM | Not Specified | [8] |

| Protein Disulfide Isomerase A3 (PDIA3/ERp57) | Calcitriol | 1.68 x 10⁹ M⁻¹ (Ka) | Isothermal Titration Calorimetry | [9] |

Table 2: Kinetics of Calcitriol-Mediated Calcium Transport in Intestinal Cells

| Cell Type | Treatment | Parameter | Value | Reference |

| Caco-2 | 10⁻⁸ M 1,25(OH)₂D₃ | Vmax (saturable Ca²⁺ transport) | Increased 4.3-fold | [8] |

| Rat Enterocytes (Suckling) | 1,25-(OH)₂ vitamin D₃ | Vmax (brush border Ca²⁺ uptake) | 1.0 ± 0.1 to 1.8 ± 0.2 nmol/mg protein/7s | [10] |

| Rat Enterocytes (Adolescent) | 1,25-(OH)₂ vitamin D₃ | Vmax (brush border Ca²⁺ uptake) | 1.5 ± 0.1 to 2.5 ± 0.3 nmol/mg protein/7s | [10] |

| Rat Enterocytes (Suckling) | 1,25-(OH)₂ vitamin D₃ | Vmax (basolateral Ca²⁺ uptake) | 0.5 ± 0.05 to 0.81 ± 0.06 nmol/mg protein/20s | [10] |

| Rat Enterocytes (Adolescent) | 1,25-(OH)₂ vitamin D₃ | Vmax (basolateral Ca²⁺ uptake) | 0.3 ± 0.03 to 0.6 ± 0.04 nmol/mg protein/20s | [10] |

Table 3: Cellular Concentrations of Calcitriol Used in Experimental Models

| Condition | Concentration | Cell Type | Reference |

| Physiological | 50 pg/ml | Human Proximal Tubular (HK-2) Cells | [11] |

| Pharmacological | 250 pg/ml | Human Proximal Tubular (HK-2) Cells | [11] |

Intracellular Transport and Signaling Pathways

The intracellular journey of calcitriol culminates in the activation of signaling pathways that regulate gene expression and cellular function.

Genomic Signaling Pathway

The classical genomic pathway is initiated by the binding of calcitriol to the VDR in the cytoplasm or nucleus.[12][13] This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[12] This interaction recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

Caption: Genomic signaling pathway of calcitriol.

Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are mediated by membrane-associated receptors, such as mVDR and PDIA3.[7] Binding of calcitriol to these receptors activates a variety of intracellular signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), leading to rapid changes in intracellular calcium levels and other cellular processes.[4][5][6]

Caption: Non-genomic signaling pathway of calcitriol.

Experimental Protocols for Studying Calcitriol Uptake and Transport

A variety of in vitro and in vivo techniques are employed to investigate the cellular uptake and intracellular transport of calcitriol.

Cell Culture Models

-

Caco-2 Cells: This human colon adenocarcinoma cell line is widely used as a model for intestinal absorption. When cultured on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[8][14]

-

Differentiation Protocol: Caco-2 cells are typically seeded on permeable filter inserts and cultured for 21 days to allow for spontaneous differentiation.[15] Accelerated differentiation protocols, often involving the use of supplements like sodium butyrate, can reduce the culture time to 5-7 days.[1][15]

-

Radiolabeling Studies

Radiolabeled calcitriol, typically with tritium (³H) or carbon-14 (¹⁴C), is a valuable tool for tracing its uptake, distribution, and metabolism in cells and tissues.[16][17]

-

Methodology: Cells or animals are treated with radiolabeled calcitriol. At various time points, samples are collected, and the radioactivity is measured using liquid scintillation counting or autoradiography to determine the concentration and localization of the hormone.

Subcellular Fractionation

This technique is used to isolate different cellular compartments (e.g., nucleus, cytoplasm, membranes) to determine the subcellular localization of calcitriol and its receptors.

-

Protocol Outline:

-

Cells are harvested and lysed using a hypotonic buffer.

-

The lysate is subjected to differential centrifugation at increasing speeds to pellet nuclei, mitochondria, and microsomes (containing membrane fragments).[18][19][20][21]

-

The final supernatant represents the cytosolic fraction.

-

The purity of each fraction is typically assessed by Western blotting for marker proteins specific to each compartment.

-

Caption: Experimental workflow for subcellular fractionation.

Protein-Ligand Binding Assays

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify the binding affinity and kinetics of calcitriol to its receptors.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[9][22][23][24]

-

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor the association and dissociation of a ligand (analyte) to a receptor (ligand) immobilized on the chip in real-time. This allows for the determination of on-rates (ka) and off-rates (kd), from which the dissociation constant (Kd) can be calculated.[25][26][27][28]

Caption: Experimental workflow for protein-ligand binding analysis.

Fluorescence Microscopy

Fluorescence microscopy techniques can be used to visualize the intracellular localization and transport of calcitriol. This can be achieved by using fluorescently labeled analogs of calcitriol or by immunofluorescence staining for the VDR. Advanced techniques like Total Internal Reflection Fluorescence (TIRF) microscopy can provide high-resolution imaging of events occurring at the plasma membrane.[29][30][31][32][33]

Conclusion

The cellular uptake and intracellular transport of calcitriol are tightly regulated processes that are fundamental to its diverse biological functions. A comprehensive understanding of these mechanisms is essential for the development of novel therapeutic strategies that target the vitamin D signaling pathway. The experimental approaches detailed in this guide provide a robust framework for researchers to further elucidate the intricate journey of calcitriol from the extracellular space to its nuclear and non-nuclear sites of action. Continued investigation in this area will undoubtedly uncover new insights into the complex role of vitamin D in health and disease.

References

- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 2. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes [mdpi.com]

- 3. Vitamin D - Wikipedia [en.wikipedia.org]

- 4. Plasma membrane Pdia3 and VDR interact to elicit rapid responses to 1α,25(OH)(2)D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VDR and PDIA3 Are Essential for Activation of Calcium Signaling and Membrane Response to 1,25(OH)2D3 in Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VDR and PDIA3 Are Essential for Activation of Calcium Signaling and Membrane Response to 1,25(OH)2D3 in Squamous Cell Carcinoma Cells | MDPI [mdpi.com]

- 7. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D-regulated calcium transport in Caco-2 cells: unique in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Calcium transport by plasma membranes of enterocytes during development: role of 1,25-(OH)2 vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcitriol Directly Sensitizes Renal Tubular Cells to ATP-Depletion- and Iron-Mediated Attack - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of the vitamin D receptor from the Caco-2 human colon carcinoma cell line: effect of cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 16. researchgate.net [researchgate.net]

- 17. A method for 14C and 3H double-label autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

- 19. lubio.ch [lubio.ch]

- 20. bitesizebio.com [bitesizebio.com]

- 21. assaygenie.com [assaygenie.com]

- 22. zaguan.unizar.es [zaguan.unizar.es]

- 23. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 24. Isothermal titration calorimetry [cureffi.org]

- 25. path.ox.ac.uk [path.ox.ac.uk]

- 26. The Rockefeller University » Drug/Ligand/Receptor Interactions [rockefeller.edu]

- 27. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. news-medical.net [news-medical.net]

- 30. Fluorescence imaging of intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Immersed-Prism TIRF Microscopy for Visualizing Intraflagellar Transport in Live Cells [mdpi.com]

- 32. m.youtube.com [m.youtube.com]

- 33. researchgate.net [researchgate.net]

The Core of Calcitriol: An In-depth Technical Guide to Gene Regulation and Target Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol, the hormonally active form of Vitamin D, is a critical regulator of a vast array of physiological processes, extending far beyond its classical role in calcium and phosphorus homeostasis. Its influence on cellular proliferation, differentiation, and immune modulation is governed by its intricate control of gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning calcitriol-mediated gene regulation, its diverse target genes, and the experimental methodologies employed to elucidate these complex interactions. Detailed protocols for key experimental techniques are provided, alongside quantitative data on gene expression changes and protein-DNA binding affinities. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate the core signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in the fields of molecular biology, endocrinology, and drug development.

The Calcitriol Signaling Pathway: A Genomic Master Switch

Calcitriol exerts its genomic effects through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] Upon binding calcitriol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes.[1] The consensus VDRE consists of two hexameric direct repeats of the sequence PuG(G/T)TCA separated by a three-nucleotide spacer (DR3-type).[3] The binding of the VDR-RXR complex to a VDRE initiates the recruitment of a cascade of co-activator or co-repressor proteins, which in turn modulate the transcriptional machinery, leading to either the activation or repression of target gene expression.[2]

Quantitative Analysis of Calcitriol-Regulated Gene Expression

The advent of high-throughput sequencing technologies, particularly RNA sequencing (RNA-seq), has enabled a global view of the transcriptomic changes induced by calcitriol. These studies have identified hundreds of direct and indirect target genes in various cell types, highlighting the pleiotropic effects of this hormone. The following table summarizes a selection of calcitriol-regulated genes, detailing the cell type, treatment conditions, and the observed fold change in expression.

| Gene | Cell Type | Treatment | Fold Change | Reference |

| CYP24A1 | Chronic Lymphocytic Leukemia (CLL) cells | Calcitriol (in vitro) | 9.7 (log2FC) | [4] |

| CAMP | Peripheral Blood Mononuclear Cells (PBMCs) | 10 nM 1,25(OH)2D3 | >1.5 | [5] |

| CD14 | Human Trophoblasts | Calcitriol | Inverse effect | [6] |

| IRF8 | Lymphoblastoid Cell Lines (LCLs) | Calcitriol | ~1.5 | [7] |

| PTPN2 | Lymphoblastoid Cell Lines (LCLs) | Calcitriol | ~1.5 | [7] |

| S100G | Mouse Small Intestinal Villi | 10 ng/g 1,25(OH)2D3 (4h) | Upregulated | [8] |

| TRPV6 | Mouse Small Intestinal Villi | 10 ng/g 1,25(OH)2D3 (4h) | Upregulated | [8] |

| CYP3A4 | HepG2 cells | 0.25 µM calcitriol (24h) | 6.0 | [9] |

| PON1 | HepG2 cells | 0.25 µM calcitriol (72h) | 2.8 | [9] |

Genome-Wide Identification of VDR Binding Sites

Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique to identify the genomic binding sites of transcription factors like the VDR. These studies have revealed thousands of VDR binding sites across the human genome, often located in introns and intergenic regions, suggesting complex long-range regulatory mechanisms.

| Target Gene | Location of VDR Binding Site | Cell Type | Reference |

| VDR | Proximal promoter | Lymphoblastoid Cell Lines (LCLs) | [7] |

| CCNC | Proximal promoter | Lymphoblastoid Cell Lines (LCLs) | [7] |

| ALOX5 | Intron 4 | Lymphoblastoid Cell Lines (LCLs) | [7] |

| IRF8 | +3.8 kb relative to TSS | Lymphoblastoid Cell Lines (LCLs) | [7] |

| PTPN2 | Multiple sites | Lymphoblastoid Cell Lines (LCLs) | [7] |

| CYP24A1 | -0.2 kb from TSS and +35, +37, +39, +43 kb enhancers | Mouse Intestine | [8] |

| TRPV6 | -2, -4 kb from TSS | Mouse Intestine | [8] |

| SLC30A10 | +29, +32, +48 kb from TSS | Mouse Intestine | [8] |

VDR/RXR Binding Affinity to VDREs

The strength of the interaction between the VDR-RXR heterodimer and its target VDREs is a critical determinant of the transcriptional response. This binding affinity can be quantified by determining the equilibrium dissociation constant (Kd), with a lower Kd value indicating a stronger interaction.

| VDRE Sequence (from mouse osteopontin promoter) | Method | Kd (nM) | Reference |

| DR3 element (AGGTCA separated by 3 bp) | Surface Plasmon Resonance | 0.76 |

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for VDR

This protocol outlines the key steps for performing a ChIP-seq experiment to identify VDR binding sites in a given cell line.

Methodology:

-

Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat cells with calcitriol (e.g., 100 nM) or vehicle control for a specified time (e.g., 40 minutes to 36 hours).[7]

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-VDR antibody. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Library Preparation: Prepare the DNA for sequencing by end-repair, A-tailing, and ligation of sequencing adapters. Amplify the library by PCR.

-

High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS) to identify regions of VDR enrichment. Perform motif analysis to identify enriched DNA sequences within the VDR binding peaks.[7]

RNA Sequencing (RNA-seq) of Calcitriol-Treated Cells

This protocol details the steps for performing RNA-seq to analyze the transcriptomic changes induced by calcitriol.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with calcitriol or vehicle as described for ChIP-seq. The duration of treatment can vary (e.g., 4 to 96 hours) depending on the desired focus on primary or secondary response genes.[4]

-

Total RNA Extraction: Lyse the cells and extract total RNA using a suitable method (e.g., Trizol or a commercial kit).

-

RNA Quality Control: Assess the quality and integrity of the extracted RNA using a spectrophotometer (to determine concentration and purity) and a bioanalyzer (to assess RNA integrity).

-

Library Preparation:

-

mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.

-

End-Repair, A-tailing, and Adapter Ligation: Perform end-repair, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.

-

PCR Amplification: Amplify the library by PCR to generate a sufficient quantity for sequencing.

-

-

High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Data Analysis:

-

Read Mapping: Align the sequencing reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between calcitriol-treated and control samples.[4]

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the in vitro interaction between the VDR-RXR heterodimer and a specific VDRE sequence.

Methodology:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the VDRE of interest. Label one of the oligonucleotides with a detectable tag (e.g., biotin or a radioactive isotope).

-

Binding Reaction: Incubate the labeled probe with purified VDR and RXR proteins in a binding buffer. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Competition and Supershift (Optional):

-

Competition: To demonstrate specificity, perform a parallel reaction with an excess of unlabeled "cold" probe.

-

Supershift: To confirm the identity of the proteins in the complex, add an antibody specific to VDR or RXR to the binding reaction. This will result in a further "supershift" of the protein-DNA complex.

-

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes). The protein-DNA complex will migrate slower than the free probe.

Conclusion

The intricate interplay between calcitriol, the VDR, and the genome underscores the profound impact of this hormone on cellular function. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of calcitriol-mediated gene regulation. A deeper understanding of these mechanisms holds immense promise for the development of novel therapeutic strategies targeting a wide range of diseases, from cancer to autoimmune disorders. The continued application of advanced genomic and proteomic techniques will undoubtedly unveil new layers of complexity in the calcitriol signaling network, paving the way for more targeted and effective interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GEO Accession viewer [ncbi.nlm.nih.gov]

- 4. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]

- 5. researchgate.net [researchgate.net]

- 6. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physiological Concentration of Calcitriol in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentration of calcitriol, the biologically active form of vitamin D, in human plasma. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of calcitriol homeostasis, its measurement, and its mechanism of action. This document summarizes quantitative data, details experimental protocols for calcitriol measurement, and visualizes key biological pathways.

Quantitative Analysis of Plasma Calcitriol Concentrations

The physiological concentration of calcitriol in human plasma is tightly regulated and varies with age, physiological status, and to some extent, ethnicity. The following tables summarize the available quantitative data on plasma calcitriol levels in healthy individuals. It is important to note that reference ranges can vary between laboratories and methodologies.

Table 1: Physiological Plasma Calcitriol Concentrations in Healthy Individuals

| Population Group | Concentration (pg/mL) | Concentration (pmol/L) | Notes |

| Adults | 19.9 - 79.3[1] | 47.7 - 189.9 | General reference range from a commercial laboratory. May not exclusively represent a healthy population. |

| 25 - 65[1] | 60 - 156 | As cited by the Merck Manual (2013 edition) for healthy persons.[1] | |

| 19.5 - 38.5[1] | 46.8 - 92.4 | Based on a 1999 study of healthy, non-smoking Danish women aged 45 to 58 years.[1] | |

| Pediatrics | |||

| 0 to <1 year | 32.1 - 196.3 | 77 - 471[2] | Levels are highest in the first year of life.[2] |

| 1 to <3 years | 47.1 - 151.3 | 113 - 363[2] | Concentrations begin to decline and stabilize.[2] |

| 3 to <19 years | 45.0 - 102.5 | 108 - 246[2] | Plateaued levels are observed.[2] |

| Pregnancy | Two to three-fold increase | Two to three-fold increase | Levels rise from the first trimester and return to normal after delivery. |

| Lactation | Returns to non-pregnant levels | Returns to non-pregnant levels | |

| Postmenopausal Women | Lower baseline total calcitriol | Lower baseline total calcitriol | Free calcitriol index may not be significantly different from premenopausal women due to lower vitamin D-binding protein levels.[3] |

Conversion Factor: 1 pg/mL = 2.4 pmol/L

Experimental Protocols for Calcitriol Measurement in Human Plasma

Accurate quantification of calcitriol in plasma is challenging due to its low physiological concentrations and the presence of interfering substances. The following sections detail the methodologies for three common analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for calcitriol measurement due to its high specificity and sensitivity.

Methodology:

-

Sample Preparation:

-

Internal Standard Addition: A deuterated internal standard (e.g., d6-calcitriol) is added to the plasma sample to account for procedural losses.

-

Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile.

-

Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE):

-

SLE: The supernatant is loaded onto an SLE plate. The analytes are then eluted with an organic solvent.

-

SPE: The supernatant is passed through an SPE cartridge (e.g., C18) to remove interfering substances. The cartridge is washed, and calcitriol is then eluted with an appropriate solvent.

-

-

Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity, the extracted calcitriol is often derivatized using a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

-

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate calcitriol from other components.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both calcitriol and the internal standard are monitored.

-

Radioimmunoassay (RIA)

RIA is a traditional and highly sensitive method for quantifying calcitriol.

Methodology:

-

Sample Preparation:

-

Extraction: Calcitriol is extracted from plasma using an organic solvent.

-

Purification: The extract is purified using column chromatography (e.g., Sephadex LH-20 or HPLC) to separate calcitriol from other vitamin D metabolites that may cross-react with the antibody.

-

-

Assay Procedure:

-

Competitive Binding: A known amount of radiolabeled calcitriol (e.g., with ³H) is mixed with the patient's plasma extract and a specific anti-calcitriol antibody. The unlabeled calcitriol in the sample competes with the radiolabeled calcitriol for binding to the limited number of antibody sites.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The antibody-bound calcitriol is separated from the free calcitriol (e.g., using charcoal dextran or a second antibody).

-

Detection: The radioactivity of the bound or free fraction is measured using a scintillation counter.

-

-

Quantification: The concentration of calcitriol in the sample is determined by comparing the results to a standard curve generated with known amounts of unlabeled calcitriol.

Chemiluminescence Immunoassay (CLIA)

CLIA offers a non-radioactive, sensitive, and often automated alternative to RIA.

Methodology:

-

Assay Principle: Similar to RIA, CLIA is a competitive immunoassay.

-

Assay Procedure:

-

Binding: Calcitriol in the sample competes with a known amount of acridinium-labeled calcitriol for binding to anti-calcitriol antibody-coated paramagnetic microparticles.

-

Separation: A magnetic field is applied to separate the microparticles with the bound calcitriol from the unbound fraction.

-

Signal Generation: Trigger solutions are added to initiate a chemiluminescent reaction from the acridinium label.

-

Detection: The intensity of the emitted light is measured by a luminometer.

-

-

Quantification: The amount of light produced is inversely proportional to the concentration of calcitriol in the sample. The concentration is calculated from a standard curve.

Signaling Pathways and Experimental Workflows

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through a genomic pathway mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.

Caption: Genomic signaling pathway of calcitriol.

Experimental Workflow for Calcitriol Measurement

The following diagram illustrates a typical workflow for the quantification of plasma calcitriol using LC-MS/MS.

Caption: A typical LC-MS/MS workflow for plasma calcitriol analysis.

References

- 1. Active Vitamin D (Calcitriol) reference ranges, why too high is a problem - VitaminDWiki [vitamindwiki.com]

- 2. researchgate.net [researchgate.net]

- 3. The effects of the menopause on calcitriol and parathyroid hormone: responses to a low dietary calcium stress test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcitriol Metabolism and Catabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways of calcitriol metabolism and catabolism. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who require a deep understanding of these critical physiological processes. This guide includes quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a thorough understanding of calcitriol's lifecycle.

Introduction to Calcitriol

Calcitriol, the hormonally active form of Vitamin D, is a critical regulator of calcium and phosphate homeostasis. Its synthesis and degradation are tightly controlled processes, essential for maintaining mineral balance and bone health. Dysregulation of calcitriol metabolism is implicated in a variety of diseases, including metabolic bone diseases, chronic kidney disease, and certain cancers. A thorough understanding of the enzymatic pathways governing calcitriol levels is therefore paramount for the development of novel therapeutic strategies.

Calcitriol Metabolism: The Activation Pathway

The synthesis of calcitriol from its precursor, 25-hydroxyvitamin D₃ (25(OH)D₃), is a key regulated step in the vitamin D endocrine system.

The Role of CYP27B1

The activation of 25(OH)D₃ to calcitriol is catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D₃ 1α-hydroxylase , encoded by the CYP27B1 gene .[1] This enzyme is predominantly expressed in the proximal tubules of the kidney.[2]

Enzymatic Reaction

CYP27B1 facilitates the hydroxylation of 25(OH)D₃ at the 1α-position, yielding 1α,25-dihydroxyvitamin D₃ (calcitriol).

Reaction: 25-hydroxyvitamin D₃ + O₂ + NADPH + H⁺ → 1α,25-dihydroxyvitamin D₃ + NADP⁺ + H₂O

Calcitriol Catabolism: The Inactivation Pathways

The biological activity of calcitriol is terminated through enzymatic inactivation, primarily initiated by the enzyme 24-hydroxylase , encoded by the CYP24A1 gene .[3] This mitochondrial enzyme catalyzes the hydroxylation of calcitriol at the C24 position, initiating its catabolic cascade.[3] There are two main pathways for calcitriol catabolism.[4]

The C24-Oxidation Pathway

This is the principal pathway for calcitriol inactivation. CYP24A1 hydroxylates calcitriol at the 24-position to form 1α,24,25-trihydroxyvitamin D₃.[4] This intermediate undergoes further oxidation and side-chain cleavage, ultimately leading to the formation of the water-soluble and biologically inactive end-product, calcitroic acid , which is excreted in the bile.[3]

The Lactone Pathway

A second, alternative pathway involves the conversion of calcitriol to calcitriol lactone , another major metabolite.[4] This pathway involves a series of hydroxylation and cyclization steps.

Regulation of Calcitriol Metabolism and Catabolism

The balance between calcitriol synthesis and degradation is meticulously regulated by several key hormones and factors to maintain calcium and phosphate homeostasis.

Parathyroid Hormone (PTH)

PTH is a primary stimulator of calcitriol synthesis. In response to low serum calcium levels, PTH upregulates the expression of the CYP27B1 gene in the kidneys, thereby increasing the production of calcitriol.[5] Conversely, PTH suppresses the expression of CYP24A1, reducing calcitriol catabolism.

Fibroblast Growth Factor 23 (FGF23)

FGF23, a hormone secreted by osteocytes and osteoblasts, acts as a potent inhibitor of calcitriol synthesis. FGF23 suppresses the expression of CYP27B1 and stimulates the expression of CYP24A1, leading to decreased circulating levels of calcitriol. This action is crucial for preventing hyperphosphatemia.

Calcitriol (Negative Feedback)

Calcitriol itself exerts negative feedback on its own synthesis and promotes its own catabolism. It achieves this by suppressing the transcription of the CYP27B1 gene and strongly inducing the expression of the CYP24A1 gene.[5] This feedback loop is a critical mechanism for preventing vitamin D toxicity.

The Role of Klotho

The protein Klotho acts as a co-receptor for FGF23, being essential for its biological activity. The FGF23-Klotho complex binds to FGF receptors in the kidney to regulate CYP27B1 and CYP24A1 expression.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in calcitriol metabolism and catabolism.

| Enzyme | Substrate | Km | Vmax | Source |

| Human CYP27B1 | 25-hydroxyvitamin D₃ | 2.7 µM | - | [6] |

| Human CYP27B1 (in HKC-8 cells) | 25-hydroxyvitamin D₃ | 120 nmol/liter | 21 pmol/h/mg protein | [2][7] |

| Human CYP24A1 | 1α,25-dihydroxyvitamin D₃ | 9.0 ± 2.0 nM (apparent) | 0.71 ± 0.055 d⁻¹ (apparent) | [4][8] |

Pharmacokinetics of Calcitriol

The pharmacokinetic properties of calcitriol are crucial for understanding its therapeutic applications and potential for toxicity.

| Parameter | Value | Condition | Source |

| Time to Peak Serum Concentration (Tmax) | 3 to 6 hours | Oral administration in healthy adults | [4] |

| Elimination Half-life (t½) | 5 to 8 hours | Healthy adults | [7] |

| Protein Binding | ~99.9% | In plasma | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study calcitriol metabolism and catabolism.

Measurement of CYP24A1 and CYP27B1 Enzymatic Activity

a) Two-Hybrid System for CYP24A1 Activity:

This cell-based assay provides a quantitative measure of CYP24A1 activity.[4]

-

Principle: The assay utilizes a mammalian two-hybrid system with the retinoid-X receptor (RXR) and the vitamin D receptor (VDR). The catabolism of 1,25(OH)₂D₃ by CYP24A1 reduces the ligand available to activate the RXR-VDR heterodimer, leading to a decrease in reporter gene expression (e.g., luciferase).

-

Cell Line: JEG-3 cells are suitable for this assay due to their robust endogenous and transfected CYP24A1 activity.[4]

-

Procedure Outline:

-

Co-transfect JEG-3 cells with expression vectors for RXR, VDR, a luciferase reporter construct under the control of a vitamin D response element, and a vector expressing wild-type or mutant CYP24A1.

-

Treat the cells with a range of 1,25(OH)₂D₃ concentrations.

-

After incubation, lyse the cells and measure luciferase activity.

-

Calculate the apparent Michaelis constant (Km) and maximum velocity (Vmax) from the dose-response curves.[4]

-

b) In Vitro CYP27B1 Activity Assay:

-

Principle: This assay measures the conversion of radiolabeled 25(OH)D₃ to radiolabeled 1,25(OH)₂D₃ by recombinant CYP27B1 or mitochondrial preparations.

-

Reagents:

-

Recombinantly expressed and purified human CYP27B1.

-

[³H]25-hydroxyvitamin D₃.

-

NADPH regenerating system.

-

Adrenodoxin and adrenodoxin reductase.

-

-

Procedure Outline:

-

Incubate the enzyme with [³H]25(OH)D₃ and the necessary cofactors in a suitable buffer.

-

Stop the reaction and extract the vitamin D metabolites.

-

Separate the substrate and product using high-performance liquid chromatography (HPLC).

-

Quantify the amount of [³H]1,25(OH)₂D₃ formed using a radioactivity detector.

-

Quantification of Calcitriol and its Metabolites

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of vitamin D metabolites in biological samples.[9]

-

Sample Preparation:

-

Protein Precipitation: Precipitate proteins in serum or plasma samples using a solvent like acetonitrile or methanol.[10]

-

Liquid-Liquid Extraction (LLE): Extract the vitamin D metabolites from the aqueous phase into an organic solvent (e.g., hexane, ethyl acetate).[11]

-

Solid-Phase Extraction (SPE): Further purify the extract using a C18 or silica-based SPE cartridge to remove interfering substances.[9]

-

Derivatization (Optional): To enhance ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.[12]

-

-

LC Separation:

-

Column: Use a C18 reversed-phase column for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used.[13]

-

-

MS/MS Detection:

-

Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Detection: Monitor specific precursor-to-product ion transitions for each metabolite in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

b) High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

While less sensitive than LC-MS/MS, HPLC-UV is a more accessible method for quantifying calcitriol, particularly in pharmaceutical formulations.[14]

-

Sample Preparation: Involves extraction and purification steps similar to those for LC-MS/MS.

-

LC Separation:

-

Detection: Monitor the UV absorbance at the characteristic wavelength for calcitriol, which is around 265 nm.[14]

Animal Models for Studying Calcitriol Metabolism

Rodent models are invaluable for in vivo studies of vitamin D metabolism and its regulation.

-

Induction of Vitamin D Deficiency:

-

Dietary Restriction: Feed animals a vitamin D-deficient diet. This method can be time-consuming.[16]

-

Rapid Induction Protocol: A more rapid method involves a vitamin D-deficient, calcium-enriched diet combined with intraperitoneal injections of a vitamin D analog like paricalcitol.[17] Paricalcitol induces CYP24A1, accelerating the catabolism of endogenous vitamin D stores.[17]

-

-

Genetic Models:

-

CYP27B1 Knockout Mice: These mice exhibit features of vitamin D-dependent rickets type 1 and are a valuable tool for studying the consequences of impaired calcitriol synthesis.

-

CYP24A1 Knockout Mice: These animals display hypercalcemia and are used to investigate the effects of impaired calcitriol catabolism.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the core metabolic and regulatory pathways of calcitriol.

Calcitriol Metabolism and Catabolism Pathway

References

- 1. 25-Hydroxyvitamin D 1-alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Constitutive expression of 25-hydroxyvitamin D3-1alpha-hydroxylase in a transformed human proximal tubule cell line: evidence for direct regulation of vitamin D metabolism by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP24A1 - Wikipedia [en.wikipedia.org]

- 4. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human 25-hydroxyvitamin D-1alpha-hydroxylase: cloning, mutations, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system. | Department of Pediatrics [pediatrics.ucsf.edu]

- 9. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]

- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]

- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 14. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 15. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 16. Expression of the vitamin D-activating enzyme 1α-hydroxylase (CYP27B1) decreases during melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Non-Genomic Actions of Calcitriol In Vitro

This technical guide provides a comprehensive overview of the rapid, non-genomic actions of calcitriol (1α,25-dihydroxyvitamin D₃) observed in vitro. These effects occur within seconds to minutes and are independent of gene transcription and protein synthesis, distinguishing them from the classical genomic pathway.[1][2] Understanding these mechanisms is crucial for elucidating the full spectrum of vitamin D's physiological roles and for developing novel therapeutic strategies.

Core Signaling Pathways and Receptors

The non-genomic effects of calcitriol are initiated by its interaction with specific receptors at the plasma membrane or within the cytoplasm. These interactions trigger rapid intracellular signaling cascades. The two primary receptors implicated are a membrane-associated form of the Vitamin D Receptor (VDRm) and the Protein Disulfide Isomerase family A member 3 (PDIA3), also known as the 1,25D₃-MARRS receptor.[3]

The Membrane Vitamin D Receptor (VDRm) Pathway

A subpopulation of the classical Vitamin D Receptor (VDR) is localized to cholesterol-rich membrane microdomains called caveolae.[4] Here, it forms a complex with Caveolin-1 (CAV1) and the non-receptor tyrosine kinase Src.[4][5] Upon binding calcitriol, this complex rapidly activates several downstream pathways, including Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4][6]

The 1,25D₃-MARRS / PDIA3 Pathway

The protein disulfide-isomerase A3 (PDIA3), also identified as the Membrane-Associated, Rapid Response Steroid-binding (MARRS) receptor, is another key mediator of non-genomic calcitriol signaling.[5][7] This pathway is particularly noted for its role in stimulating rapid calcium and phosphate uptake in intestinal cells.[8][9] Activation of the MARRS receptor often leads to the stimulation of Protein Kinase A (PKA) and subsequent cellular responses.[8][9]

References

- 1. The Non-Genomic Actions of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Article - Journal Bone Fragility [journalbonefragility.com]

- 3. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Non-Genomic Effects of Calcifediol on Human Preosteoblastic Cells [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]